

structural characteristics of trans-Methyl 3-hydroxy-1-methyl-cyclobutanecarboxylate

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *trans*-Methyl 3-hydroxy-1-methyl-cyclobutanecarboxylate

Cat. No.: B2545693

[Get Quote](#)

An In-depth Technical Guide to the Structural Characteristics of **trans-Methyl 3-hydroxy-1-methyl-cyclobutanecarboxylate**

Introduction

In the landscape of modern medicinal chemistry and organic synthesis, strained carbocyclic scaffolds serve as crucial building blocks for creating novel molecular architectures. The cyclobutane ring, in particular, offers a unique three-dimensional geometry that is increasingly utilized by drug development professionals to explore chemical space beyond traditional flat, aromatic systems.^[1] **trans-Methyl 3-hydroxy-1-methyl-cyclobutanecarboxylate** is a key intermediate, embodying the structural nuances of 1,3-disubstituted cyclobutanes. Its specific stereochemistry and conformational profile dictate its reactivity and suitability for incorporation into more complex target molecules.^[2]

This technical guide provides a detailed examination of the structural characteristics of this compound, moving from its fundamental molecular identity to a sophisticated analysis of its three-dimensional conformation and the spectroscopic evidence that validates its structure. The insights presented herein are intended for researchers, scientists, and drug development professionals seeking to leverage this versatile building block in their synthetic endeavors.

Molecular Identity and Nomenclature

To establish a clear foundation, we begin with the compound's essential identifiers. The systematic IUPAC name, methyl (1r,3r)-3-hydroxy-1-methylcyclobutane-1-carboxylate, precisely defines the connectivity and stereochemistry of the molecule.^[2] The "(1r,3r)" descriptor specifies the relative configuration of the substituents at positions 1 and 3, indicating they reside on opposite faces of the cyclobutane ring, which is commonly referred to by the trivial descriptor "trans".

Identifier	Value	Reference
IUPAC Name	methyl (1r,3r)-3-hydroxy-1-methylcyclobutane-1-carboxylate	[2]
CAS Number	1408075-48-8	[2][3]
Molecular Formula	C ₇ H ₁₂ O ₃	[4][5]
Molecular Weight	144.17 g/mol	[2][5]
Physical Form	Liquid	[6][7]

Stereochemistry and Conformational Analysis

The chemical behavior of cyclobutane derivatives is intrinsically linked to the ring's inherent strain and non-planar nature. Understanding these features is paramount to predicting reactivity and designing synthetic pathways.

The Puckered Conformation of Cyclobutane

A planar cyclobutane ring would suffer from significant torsional strain due to the eclipsing of all eight C-H bonds, alongside considerable angle strain from C-C-C bond angles of 90° instead of the ideal 109.5°.^[8] To alleviate this torsional strain, the cyclobutane ring adopts a puckered or "butterfly" conformation.^{[8][9]} This puckering slightly decreases the internal bond angles to ~88°, thereby increasing angle strain, but the energetic benefit of reducing the eclipsing interactions is substantial.^[8]

This puckering creates two distinct substituent positions on each carbon: axial (pointing more vertically) and equatorial (pointing more horizontally), analogous to the cyclohexane chair.

Caption: Puckered conformation of a cyclobutane ring showing axial (a) and equatorial (e) positions.

Substituent Orientation in **trans**-Methyl 3-hydroxy-1-methyl-cyclobutanecarboxylate

In 1,3-disubstituted cyclobutanes, the **trans** configuration places the two substituents on opposite sides of the ring. To minimize steric hindrance (1,3-diaxial interactions), bulky substituents will preferentially occupy the more spacious equatorial positions.[\[10\]](#)

For the title compound, the substituents are a hydroxyl group at C3, and two groups at C1: a methyl and a methoxycarbonyl group. The **trans** relationship is between the functional groups at C1 and C3. Given the steric bulk of the methoxycarbonyl and methyl groups, the most stable conformation will place the larger groups in equatorial positions. The **trans**-(1r,3r) configuration allows for a diequatorial arrangement of the hydroxyl group and the C1 substituents, leading to the most thermodynamically stable conformer.

Caption: Predicted diequatorial conformation of **trans**-Methyl 3-hydroxy-1-methyl-cyclobutanecarboxylate.

Spectroscopic Validation

While a definitive X-ray crystal structure is not publicly available, the proposed structure is strongly supported by predictive analysis of its spectroscopic signatures, based on data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is a powerful tool for confirming the relative stereochemistry. For the **trans** isomer, distinct signals are expected for the ring protons. Based on data for the closely related **trans**-Methyl 3-hydroxycyclobutanecarboxylate[\[7\]](#), we can predict the following spectrum.

Proton Assignment	Predicted Chemical Shift (ppm)	Predicted Multiplicity	Rationale
C1-CH ₃	~1.3 - 1.5	Singlet (s)	Methyl group on a quaternary carbon.
Ring CH ₂ (2 protons)	~2.2 - 2.4	Multiplet (m)	Protons adjacent to the C1 quaternary center.
Ring CH ₂ (2 protons)	~2.5 - 2.7	Multiplet (m)	Protons adjacent to the hydroxyl-bearing carbon.
O=C-OCH ₃	~3.7	Singlet (s)	Protons of the methyl ester.
C3-CH-OH	~4.5 - 4.6	Multiplet (m)	Proton on the carbon bearing the hydroxyl group.
OH	Variable	Broad Singlet (br s)	Exchangeable proton of the hydroxyl group.

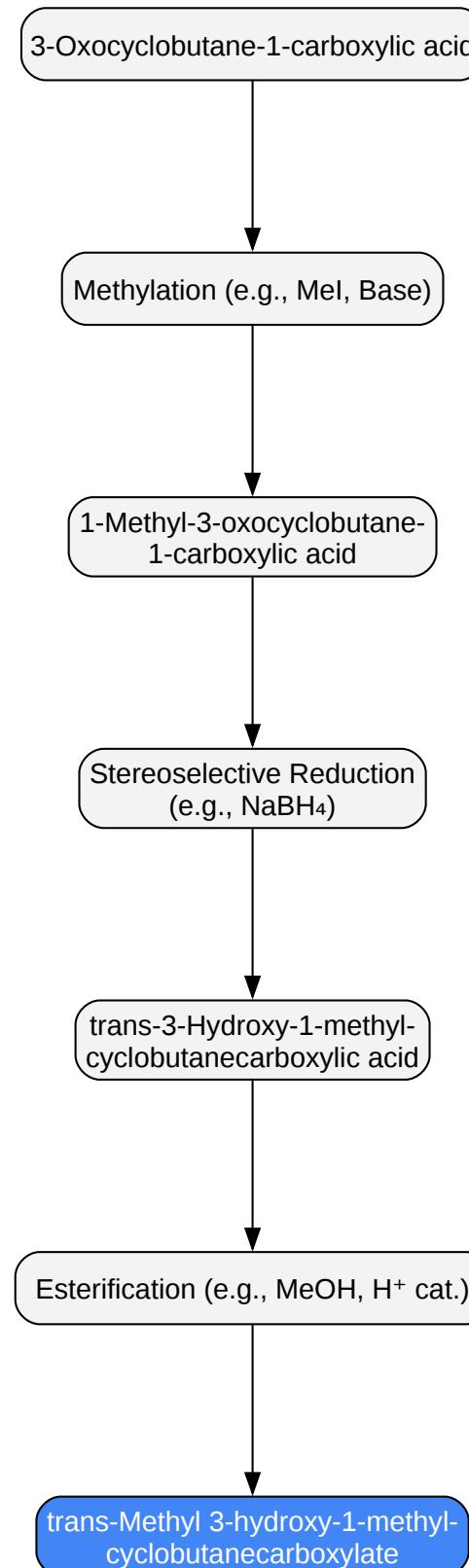
¹³C NMR: The molecule possesses 7 carbon atoms, and due to molecular asymmetry, 7 distinct signals are expected in the ¹³C NMR spectrum.

Infrared (IR) Spectroscopy

The IR spectrum provides confirmation of the key functional groups present in the molecule.

Functional Group	Characteristic Absorption (cm ⁻¹)	Intensity	Reference
O-H (Alcohol)	~3600 - 3200	Strong, Broad	[11]
C-H (sp ³ Alkane)	~2960 - 2850	Strong	[11]
C=O (Ester)	~1735	Strong, Sharp	[11]
C-O (Ester/Alcohol)	~1300 - 1000	Strong	[12]
Cyclobutane Ring	Fingerprint Region	Variable	[12] [13]

The presence of a broad absorption around 3400 cm⁻¹ (O-H) and a sharp, intense peak around 1735 cm⁻¹ (C=O) would be definitive indicators of the hydroxyl and methyl ester functionalities.


Synthetic Considerations and Protocol

The synthesis of 1,3-disubstituted cyclobutanes requires careful control of stereochemistry. The title compound is a valuable synthetic intermediate, and its preparation often involves stereoselective methods.[\[2\]](#)[\[14\]](#)

Proposed Synthetic Workflow

A plausible and direct synthesis involves the esterification of the corresponding keto-alcohol precursor, which itself can be derived from commercially available starting materials.

Controlling impurities and reaction conditions is crucial for achieving high diastereomeric purity.
[\[14\]](#)

[Click to download full resolution via product page](#)

Caption: A potential synthetic workflow for the preparation of the title compound.

Exemplary Experimental Protocol: Esterification

This protocol is illustrative, based on standard organic chemistry procedures and analogous reactions.[\[2\]](#)

- Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add trans-3-hydroxy-1-methyl-cyclobutanecarboxylic acid (1.0 eq).
- Reagents: Add anhydrous methanol (MeOH, 20 volumes) to the flask, followed by a catalytic amount of concentrated sulfuric acid (H₂SO₄, ~2 mol%).
- Reaction: Heat the mixture to reflux and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LCMS).
- Workup: Once the starting material is consumed, cool the reaction mixture to room temperature. Carefully neutralize the acid catalyst with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
- Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL). Combine the organic layers.
- Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent in vacuo. The resulting crude product can be purified by silica gel column chromatography to yield the pure **trans-Methyl 3-hydroxy-1-methyl-cyclobutanecarboxylate**.

Conclusion

trans-Methyl 3-hydroxy-1-methyl-cyclobutanecarboxylate is a structurally well-defined molecule whose utility in organic synthesis is dictated by its precise three-dimensional architecture. The inherent puckering of the cyclobutane ring, combined with the trans diequatorial arrangement of its key functional groups, minimizes steric strain and defines its conformational ground state. This structure is corroborated by predictive spectroscopic analysis. For the synthetic chemist, a thorough understanding of these structural characteristics is essential for rationally designing complex molecular targets and anticipating the compound's reactivity in subsequent chemical transformations.

References

- Jiménez-Osés, G., et al. (2006). Conformational analysis of 2-substituted cyclobutane- α -amino acid derivatives. A synergistic experimental and computational study. *The Journal of Organic Chemistry*, 71(5), 1869-78. [\[Link\]](#)
- Corzana, F., et al. (2006). Conformational Analysis of 2-Substituted Cyclobutane- α -amino Acid Derivatives. A Synergistic Experimental and Computational Study. *The Journal of Organic Chemistry*, 71(5), 1869-1878. [\[Link\]](#)
- Chemistry School. Identification of Stereochemistry in Substituted Cycloalkanes. [\[Link\]](#)
- ACS Publications. Conformational Analysis of 2-Substituted Cyclobutane- α -amino Acid Derivatives. A Synergistic Experimental and Computational Study. *The Journal of Organic Chemistry*. [\[Link\]](#)
- PubMed. Stereoselective synthesis of cis-1,3-disubstituted cyclobutyl kinase inhibitors. *Organic Letters*, 6(11), 1853-6. [\[Link\]](#)
- ResearchGate. (2014).
- Chemistry LibreTexts. (2024). 4.
- ResearchGate. (1971). Stereochemistry of Cyclobutane and Heterocyclic Analogs. [\[Link\]](#)
- Appchem.
- ResearchGate. (2016). Drug candidates bearing 1,3-disubstituted cyclobutane moieties. [\[Link\]](#)
- Doc Brown's Chemistry. Infrared spectrum of cyclobutane. [\[Link\]](#)
- Defense Technical Information Center. (1972). Vibrational Spectra of Substituted Cyclobutane Compounds. [\[Link\]](#)
- ACS Publications. (2021). Diastereoselective Synthesis of a cis-1,3-Disubstituted Cyclobutane Carboxylic Acid Scaffold for TAK-828F, a Potent Retinoic Acid Receptor-Related Orphan Receptor (ROR)- γ t Inverse Agonist. *The Journal of Organic Chemistry*. [\[Link\]](#)
- PubChem.
- Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. [\[Link\]](#)
- ResearchGate. (2003). The application of cyclobutane derivatives in organic synthesis. *Chemical Reviews*, 103(4), 1431-1546. [\[Link\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. CAS 1408075-48-8 | 2229-1-E0 | MDL MFCD23105988 | trans-Methyl 3-hydroxy-1-methyl-cyclobutanecarboxylate | SynQuest Laboratories [synquestlabs.com]
- 4. appchemical.com [appchemical.com]
- 5. Methyl 3-hydroxy-1-methylcyclobutane-1-carboxylate | C7H12O3 | CID 45090007 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. trans-Methyl 3-hydroxy-1-methylcyclobutanecarboxylate | 1408075-48-8 [sigmaaldrich.com]
- 7. trans-Methyl 3-hydroxycyclobutanecarboxylate CAS#: 63485-51-8 [chemicalbook.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. apps.dtic.mil [apps.dtic.mil]
- 13. infrared spectrum of cyclobutane C4H8 prominent wavenumbers cm-1 detecting functional groups present finger print for identification of cyclobutane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 14. pubs.acs.org [pubs.acs.org]
- To cite this document: BenchChem. [structural characteristics of trans-Methyl 3-hydroxy-1-methyl-cyclobutanecarboxylate]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b2545693#structural-characteristics-of-trans-methyl-3-hydroxy-1-methyl-cyclobutanecarboxylate>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com